molecular formula C14H11N3O B14891310 3-cyano-N-(pyridin-3-ylmethyl)benzamide

3-cyano-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B14891310
M. Wt: 237.26 g/mol
InChI Key: CYAKEVDKUSKXRV-UHFFFAOYSA-N
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Description

3-cyano-N-(pyridin-3-ylmethyl)benzamide is an organic compound with the molecular formula C14H11N3O It is a benzamide derivative that contains a cyano group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-3-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with pyridin-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted benzamides or pyridinylmethyl derivatives.

Scientific Research Applications

3-cyano-N-(pyridin-3-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyridinylmethyl moiety can form hydrogen bonds and other interactions with the active sites of proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(pyridin-2-ylmethyl)benzamide
  • 3-cyano-N-(pyridin-4-ylmethyl)benzamide
  • 3-cyano-N-(pyridin-3-ylmethyl)aniline

Uniqueness

3-cyano-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-cyano-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C14H11N3O/c15-8-11-3-1-5-13(7-11)14(18)17-10-12-4-2-6-16-9-12/h1-7,9H,10H2,(H,17,18)

InChI Key

CYAKEVDKUSKXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CN=CC=C2)C#N

Origin of Product

United States

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